REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][O:6][CH:7]2[CH2:12][OH:13].[CH3:14][N:15](CCN(C)C)C>CN(C=O)C.[C-]#N.[C-]#N.[Zn+2]>[OH:13][CH2:12][CH:7]1[C:8]2[CH:9]=[CH:10][CH:11]=[C:2]([C:14]#[N:15])[C:3]=2[CH2:4][CH2:5][O:6]1 |f:3.4.5|
|
Name
|
|
Quantity
|
390 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCOC(C2=CC=C1)CO
|
Name
|
|
Quantity
|
0.37 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
Pd(dba)3
|
Quantity
|
2.6 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Zn(CN)2
|
Quantity
|
113 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was microwaved 10 min at 100° C
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified with prep-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1OCCC=2C(=CC=CC12)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |